molecular formula C6H3BrN2O B13660417 3-Bromoisoxazolo[4,5-b]pyridine

3-Bromoisoxazolo[4,5-b]pyridine

Cat. No.: B13660417
M. Wt: 199.00 g/mol
InChI Key: SYXDHDGHNUKXMO-UHFFFAOYSA-N
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Description

3-Bromoisoxazolo[4,5-b]pyridine is a heterocyclic compound that features a bromine atom attached to the third position of an isoxazolo[4,5-b]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the use of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group, which undergoes cyclization under the action of sodium hydride in dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Mechanism of Action

The mechanism of action of 3-Bromoisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

3-bromo-[1,2]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H

InChI Key

SYXDHDGHNUKXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NO2)Br)N=C1

Origin of Product

United States

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